[(Dibromomethylphenoxy)methyl]oxirane
Description
[(Dibromomethylphenoxy)methyl]oxirane is an epoxide compound characterized by a three-membered oxirane ring substituted with a dibrominated phenoxy group. Its molecular formula is C₁₀H₁₀Br₂O₂, with a molecular weight of 338.00 g/mol . The compound exists in isomeric forms depending on the bromine substitution pattern on the aromatic ring. For instance:
- 2-((2,4-Dibromo-5-methylphenoxy)methyl)oxirane (CAS 72727-69-6) .
- ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane (CAS 157652-24-9) .
These isomers differ in bromine placement (para vs. ortho), which influences reactivity and applications. The compound is typically synthesized via nucleophilic substitution, where a brominated phenol reacts with epichlorohydrin or a related epoxide precursor . The bromine substituents enhance electrophilicity, making the oxirane ring reactive toward nucleophiles, and confer flame-retardant properties .
Properties
CAS No. |
30171-80-3 |
|---|---|
Molecular Formula |
C10H10Br2O2 |
Molecular Weight |
321.99 g/mol |
IUPAC Name |
2-[[2-(dibromomethyl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7,10H,5-6H2 |
InChI Key |
RUBIQRSGTVJYHR-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=CC=C2C(Br)Br |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(Br)Br |
Other CAS No. |
30171-80-3 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Reactivity
Key Observations :
Key Observations :
Key Observations :
- Brominated oxiranes outperform non-halogenated analogs in flame retardancy but face stricter regulatory scrutiny due to toxicity concerns .
Key Observations :
- Halogenated oxiranes require rigorous handling protocols compared to bio-based or aliphatic epoxides .
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